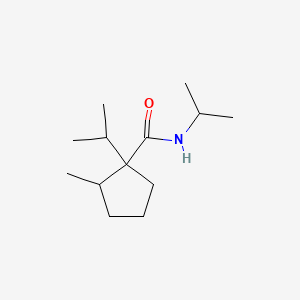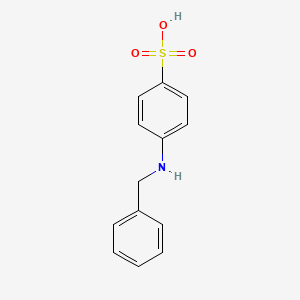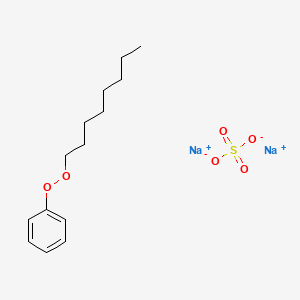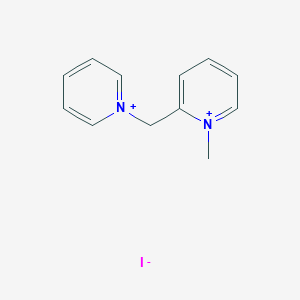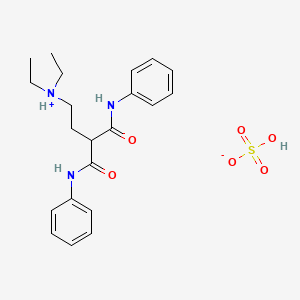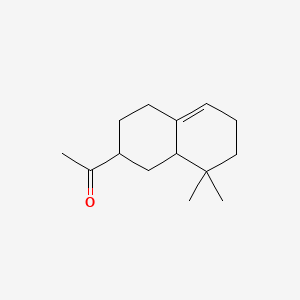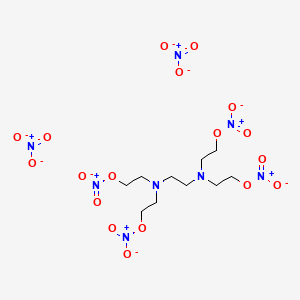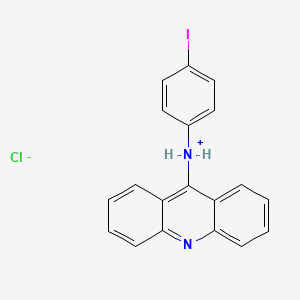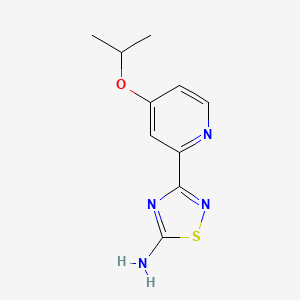![molecular formula C21H14N4O4S B13760042 4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one CAS No. 6300-45-4](/img/structure/B13760042.png)
4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one typically involves a multi-step process. One common method includes the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The compound can be reduced to form simpler molecules, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce simpler aromatic amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which 4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azo group plays a crucial role in these interactions, often forming stable complexes with the target molecules. This interaction can inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde: This compound shares a similar azo structure but differs in the substituents attached to the aromatic rings.
4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid: Another compound with a similar nitrophenyl group but a different core structure.
Uniqueness
What sets 4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
6300-45-4 |
|---|---|
Molecular Formula |
C21H14N4O4S |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C21H14N4O4S/c26-20-17-3-1-2-4-18(17)22-21(27)19(20)24-23-13-5-9-15(10-6-13)30-16-11-7-14(8-12-16)25(28)29/h1-12H,(H2,22,26,27) |
InChI Key |
RJSXHRXBANXOLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


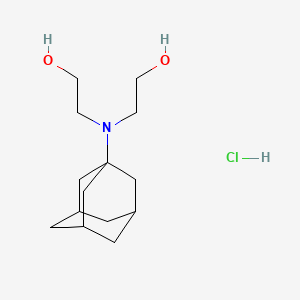
![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
